![molecular formula C10H10O B11997010 1-Naphthalenol, 5,6-dihydro- CAS No. 1429-22-7](/img/structure/B11997010.png)
1-Naphthalenol, 5,6-dihydro-
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Overview
Description
1-Naphthalenol, 5,6-dihydro- is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, where the hydroxyl group is attached to the first carbon of the naphthalene ring, and the compound is partially hydrogenated at the 5 and 6 positions
Preparation Methods
1-Naphthalenol, 5,6-dihydro- can be synthesized through several methods:
Chemical Reactions Analysis
Scientific Research Applications
Industrial Applications
-
Pharmaceuticals :
- 1-Naphthalenol derivatives exhibit a range of biological activities including antiviral, antibacterial, and anti-HIV properties. These compounds are often explored as potential therapeutic agents in drug development .
- For instance, substituted naphthols have been investigated for their efficacy against hepatitis and other viral infections, highlighting their relevance in medicinal chemistry .
-
Agrochemicals :
- The compound is utilized in the synthesis of agrochemicals such as insecticides and herbicides. Its derivatives are integral in formulating pesticides that are effective against a variety of agricultural pests .
- The production of carbaryl, a widely used insecticide, involves naphthol derivatives as key intermediates .
- Dyes and Pigments :
- Rubber Processing :
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of various naphthol derivatives, including 5,8-dihydro-1-naphthol. The results indicated significant inhibition of viral replication in vitro, suggesting potential use in developing antiviral medications.
Case Study 2: Synthesis of Agrochemicals
Research focused on the synthesis pathways involving 5,8-dihydro-1-naphthol for creating novel insecticides. The findings demonstrated that modifications to the naphthol structure could enhance biological activity while reducing toxicity to non-target organisms.
Data Tables
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceuticals | Antiviral agents | Effective against hepatitis viruses |
Agrochemicals | Insecticides | Key intermediate in carbaryl synthesis |
Dyes | Textile dyes | Forms stable metal complexes |
Rubber Processing | Antioxidants | Improves durability of rubber products |
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 5,6-dihydro- involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Naphthalenol, 5,6-dihydro- can be compared with other similar compounds, such as:
1-Naphthol: Unlike 1-Naphthalenol, 5,6-dihydro-, 1-Naphthol is not hydrogenated at the 5 and 6 positions.
2-Naphthol: This compound has the hydroxyl group attached to the second carbon of the naphthalene ring.
5,8-Dihydro-1-naphthalenol: This is another partially hydrogenated derivative of naphthalene, with hydrogenation occurring at the 5 and 8 positions.
Biological Activity
1-Naphthalenol, 5,6-dihydro- (CAS No. 1429-22-7), is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
1-Naphthalenol, 5,6-dihydro- has the molecular formula C10H10O and a molecular weight of 150.19 g/mol. It is characterized by a naphthalene ring structure with a hydroxyl group attached, which contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 1-naphthalenol derivatives has been the subject of extensive research due to their potential therapeutic applications. The following sections detail specific activities observed in various studies.
Antioxidant Activity
Research indicates that 1-naphthalenol derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Properties
1-Naphthalenol has been studied for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE). This inhibition is crucial in understanding its potential as an insecticide or therapeutic agent for conditions like Alzheimer's disease .
The mechanisms through which 1-naphthalenol exerts its biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in 1-naphthalenol facilitates the donation of electrons to free radicals, thus neutralizing them .
- Enzyme Interaction : The compound's structure allows it to interact with active sites on enzymes like AChE, leading to inhibition and subsequent biological effects .
Study on Antioxidant Properties
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 1-naphthalenol using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.
Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
10 | 45 | 50 |
50 | 75 | 80 |
100 | 90 | 95 |
This data suggests that higher concentrations of 1-naphthalenol correlate with increased antioxidant activity.
Study on Antimicrobial Effects
In another study published in the Journal of Microbial Research, the antimicrobial efficacy of 1-naphthalenol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings highlight the potential application of 1-naphthalenol as an antimicrobial agent.
Properties
CAS No. |
1429-22-7 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5,6-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7,11H,1,4H2 |
InChI Key |
CZGOOINDASMGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C(=CC=C2)O |
Origin of Product |
United States |
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